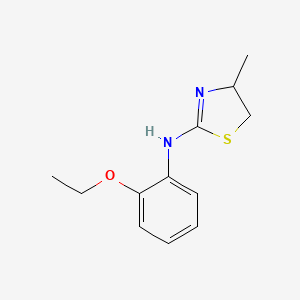

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-15-11-7-5-4-6-10(11)14-12-13-9(2)8-16-12/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAEBLVFZEWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with 2-bromo-4-methylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an ethoxy group on the phenyl ring enhances its solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

- Compound Tested : N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

- Cell Lines : MCF7 (breast cancer), A549 (lung cancer)

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |

Structure-Activity Relationship (SAR)

SAR studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. Key findings include:

- Substitution Patterns : Para-substituted phenyl rings increase activity.

- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.

- Linker Variations : Changes in the linker between the thiazole and ethoxy groups can modulate potency.

Potential Therapeutic Applications

Given its promising biological activities, this compound holds potential for therapeutic applications in:

- Cancer Treatment : As a lead compound for developing new anticancer agents.

- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Aromatic Ring Substitutions

- N-(2-Ethoxyphenyl) vs. N-(4-Ethoxyphenyl): The position of the ethoxy group on the phenyl ring significantly impacts electronic properties. For instance, N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine () shares a similar ethoxyphenyl group but exhibits a thiazine core instead of a dihydrothiazole.

Halogenated Derivatives:

- N-(2-Bromo-4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine ():

Substitution with bromo and chloro groups increases molecular weight (319.65 g/mol) and hydrophobicity, which may enhance membrane permeability but reduce solubility in polar solvents. - N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ():

Dichlorophenyl substitution simplifies the dihydrothiazole ring but maintains strong electron-withdrawing effects, reducing electron density at the thiazole nitrogen compared to ethoxyphenyl derivatives.

- N-(2-Bromo-4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine ():

Thiazole Ring Modifications

- 4-Methyl vs. 4-Ethyl Analogues (e.g., ): Ethyl groups enhance lipophilicity, as evidenced by higher logP values compared to methyl-substituted derivatives.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure : The compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is with a molecular weight of 222.31 g/mol .

Synthesis : The synthesis typically involves the reaction of 2-ethoxyaniline with a thioamide under specific conditions. One method includes cyclization with α-bromoacetone in the presence of potassium carbonate in organic solvents like ethanol .

Biological Activities

This compound exhibits several biological activities:

1. Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study found that compounds similar to this compound demonstrated activity against various bacterial strains and fungi. The effectiveness was measured using the diameter of inhibition zones against standard antibiotics .

| Microorganism | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 18 | Gentamicin |

| A. niger | 20 | Amphotericin B |

2. Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. A notable study evaluated the cytotoxic effects of various thiazole compounds against different cancer cell lines (e.g., HepG2, PC12). Compounds containing the thiazole moiety showed promising results, indicating potential as anticancer agents .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HepG2 | 0.06 | Thiazole derivative |

| PC12 | 0.10 | Thiazole derivative |

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It has shown effectiveness in scavenging free radicals, which is crucial for protecting cells from oxidative stress-related damage .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways.

- Receptor Modulation : It can interact with receptors influencing cell signaling pathways associated with growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of bacteria and fungi. The results indicated significant inhibition compared to control groups, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another research focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis in HepG2 cells through the activation of intrinsic pathways involving caspases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine and ensuring purity?

- The compound can be synthesized via cyclization of thiourea intermediates with α-haloketones under reflux in ethanol or dichloromethane (DCM) with triethylamine as a base . Purity (>95%) is typically confirmed using HPLC with UV detection at 254 nm and validated against reference standards. Recrystallization from ethanol/water mixtures improves crystallinity .

Q. How should researchers characterize the crystal structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters to report: space group, unit cell dimensions, and R-factor. Compare bond lengths/angles with similar thiazole derivatives (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine ).

Q. What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for dihydrothiazole ring protons (δ 3.5–4.5 ppm) and ethoxyphenyl substituents (δ 6.8–7.2 ppm) .

- IR : Confirm NH stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ .

Q. How to design initial biological activity screens for this compound?

- Use standard microbial strains (e.g., S. aureus, E. coli) for antimicrobial assays via broth microdilution (MIC values). For antifungal activity, test against C. albicans using disk diffusion . Include positive controls (e.g., ciprofloxacin) and solvent blanks.

Advanced Research Questions

Q. What computational tools can predict the compound’s electronic properties and reactivity?

- Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .

- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate HOMO-LUMO gaps to correlate with biological activity .

Q. How to resolve contradictions in biological activity data across studies?

- Re-evaluate assay conditions (e.g., pH, solvent effects) and compound stability (e.g., degradation in DMSO). Use isogenic mutant strains to confirm target specificity. Cross-validate with in silico docking (AutoDock Vina) against known thiazole targets (e.g., fungal CYP51) .

Q. What strategies optimize structure-activity relationships (SAR) for dihydrothiazole derivatives?

- Systematically modify substituents:

- Ethoxyphenyl group : Replace with halogenated or methylated phenyl rings to assess steric/electronic effects .

- 4-Methyl group : Substitute with bulkier alkyl groups (e.g., isopropyl) to probe hydrophobic interactions .

Q. How to validate crystallographic data discrepancies in polymorphic forms?

- Perform powder XRD to detect polymorphism. Refine alternative space groups in SHELXL and compare fit statistics (e.g., wR2) . For ambiguous cases, use differential scanning calorimetry (DSC) to identify thermal transitions .

Methodological Notes

- Synthesis : Avoid prolonged exposure to light/moisture to prevent thiazole ring oxidation .

- Crystallography : For twinned crystals, apply TWINABS in SHELXTL for data integration .

- Biological assays : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.